Methyl 2-chloro-3-oxoheptanoate
Description
Methyl 2-chloro-3-oxoheptanoate (CAS: 866531-16-0) is a chlorinated keto-ester with the molecular formula C₈H₁₃ClO₃ and a molecular weight of 192.64 g/mol . Structurally, it features:
- A heptanoate backbone with a ketone group at position 3.
- A chlorine substituent at position 2.
- A methyl ester group at the terminal carboxylate.
This compound is characterized by its dual reactivity: the α-chloro ketone moiety facilitates nucleophilic substitution or elimination reactions, while the ester group enables hydrolysis or transesterification.
Properties
CAS No. |
866531-16-0 |
|---|---|
Molecular Formula |
C8H13ClO3 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
methyl 2-chloro-3-oxoheptanoate |
InChI |
InChI=1S/C8H13ClO3/c1-3-4-5-6(10)7(9)8(11)12-2/h7H,3-5H2,1-2H3 |
InChI Key |
TXSHEXXTOFVVRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(C(=O)OC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds are selected for comparison based on functional group similarity and backbone structure:
Detailed Analysis
Methyl 2-Methyl-3-Oxoheptanoate
- Structural Differences : The methyl substituent at C2 replaces chlorine, reducing electronegativity and altering steric effects .
- Physical Properties : Lower molecular weight (172.22 vs. 192.64 g/mol) and reduced polarity compared to the chloro analog. This may result in lower boiling points and higher volatility.
- Reactivity : The methyl group provides steric hindrance, slowing nucleophilic attacks at C2. In contrast, the chloro compound’s C2 is more electrophilic, favoring substitutions (e.g., SN2) or eliminations.
Methyl Palmitate
- Structural Differences : A saturated C16 fatty acid ester lacking ketone or halogen groups .
- Physical Properties : Higher hydrophobicity due to the long alkyl chain, leading to poor water solubility.
- Applications : Commonly used in biodiesel and cosmetics, contrasting with the hypothesized synthetic utility of the chloro-keto ester.
Sandaracopimaric Acid Methyl Ester
- Structural Differences: A diterpenoid methyl ester with a bicyclic framework, distinct from the linear heptanoate backbone .
- Reactivity : The conjugated double bonds in the diterpene system may participate in cycloaddition or oxidation reactions, unlike the chloro-keto ester’s α-site reactivity.
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